Tert-butyl 3-propylpiperazine-1-carboxylate
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Description
Tert-butyl 3-propylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-propylpiperazine-1-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:
This compound exhibits properties that make it a candidate for various biological applications, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro studies have shown that the compound exhibits bactericidal effects at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics such as vancomycin and linezolid .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Depolarization of bacterial membrane |
Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Disruption of membrane potential |
Anticancer Properties
In addition to its antimicrobial potential, this compound has been explored for anticancer properties . Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The piperazine moiety is known to interact with various receptors and enzymes involved in cell proliferation and survival, making it a target for further investigation in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- Receptor Binding : The piperazine ring can bind to neurotransmitter receptors, potentially influencing neurological functions.
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Signal Transduction Modulation : It can affect pathways related to cell growth and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperazine derivatives, including this compound. Research has shown that modifications to the side chains can enhance biological activity and selectivity against specific pathogens or cancer cell lines .
Notable Research Findings
- Antimicrobial Screening : A study screened several piperazine derivatives, identifying this compound as one of the most effective against drug-resistant strains .
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound could significantly reduce cell viability, suggesting potential as a chemotherapeutic agent .
Properties
IUPAC Name |
tert-butyl 3-propylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQYTJHYWCCQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647494 |
Source
|
Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502649-27-6 |
Source
|
Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.